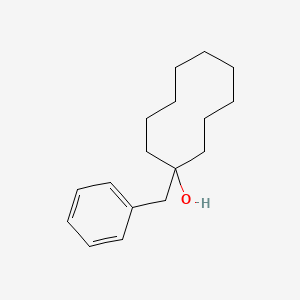
1-Benzylcyclodecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylcyclodecan-1-ol is an organic compound characterized by a cyclodecane ring substituted with a benzyl group and a hydroxyl group at the first carbon position. This compound is notable for its unique structure, which combines the stability of a cycloalkane with the reactivity of a benzyl alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzylcyclodecan-1-ol can be synthesized through various methods. One common approach involves the alkylation of cyclodecanone with benzyl chloride in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically include:
Reagents: Benzyl chloride, cyclodecanone, base (e.g., sodium hydroxide), reducing agent (e.g., sodium borohydride).
Conditions: The alkylation reaction is usually carried out at elevated temperatures, while the reduction step is performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzylcyclodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), catalysts (e.g., Lewis acids).
Major Products:
Oxidation: Benzylcyclodecanone, benzylcyclodecanoic acid.
Reduction: Cyclodecane.
Substitution: Benzyl halides, benzyl nitrates.
Aplicaciones Científicas De Investigación
1-Benzylcyclodecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Benzylcyclodecan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound may modulate enzymatic activity, alter membrane permeability, and affect signal transduction pathways.
Comparación Con Compuestos Similares
1-Benzylcyclodecan-1-ol can be compared with other similar compounds, such as:
Cyclodecanol: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl alcohol: Lacks the cyclodecane ring, leading to different physical and chemical properties.
Cyclodecanone: The ketone analog of this compound, with distinct reactivity and uses.
Propiedades
Número CAS |
113845-62-8 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-benzylcyclodecan-1-ol |
InChI |
InChI=1S/C17H26O/c18-17(15-16-11-7-6-8-12-16)13-9-4-2-1-3-5-10-14-17/h6-8,11-12,18H,1-5,9-10,13-15H2 |
Clave InChI |
GMQQSXDWTIGABE-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(CCCC1)(CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



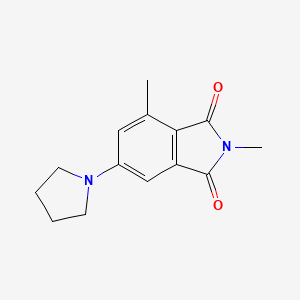
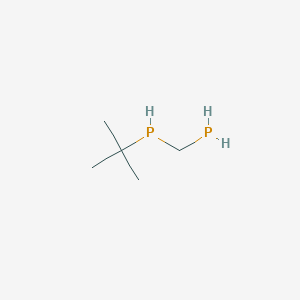
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
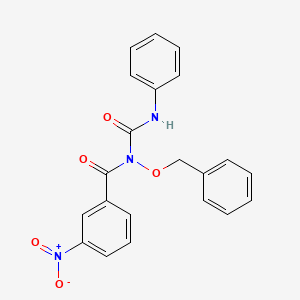
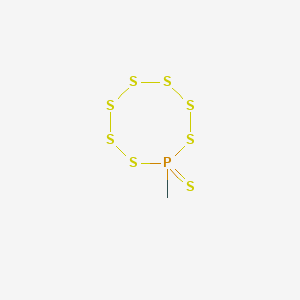
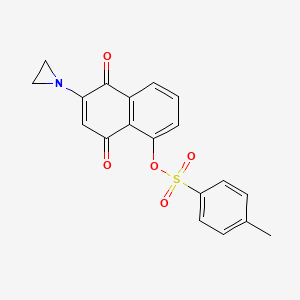
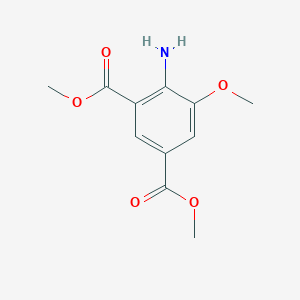
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
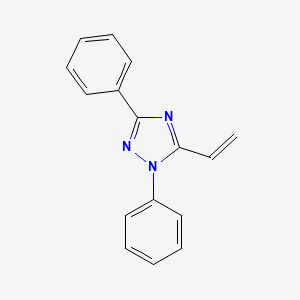
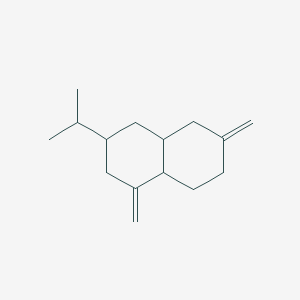
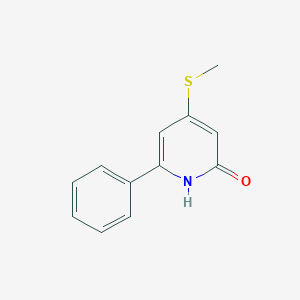
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)

